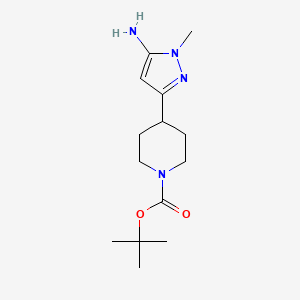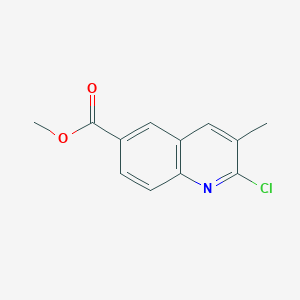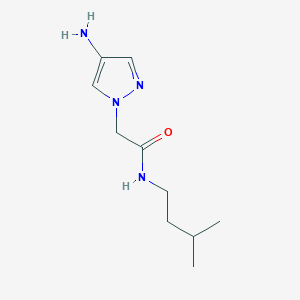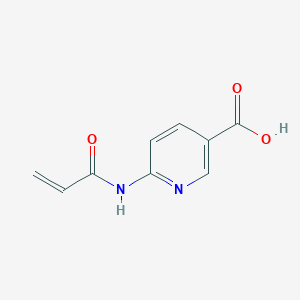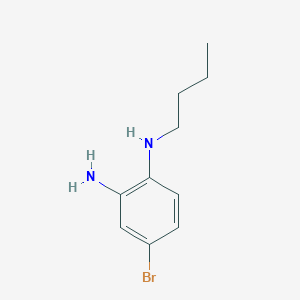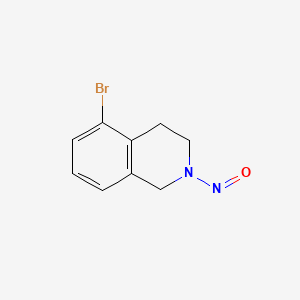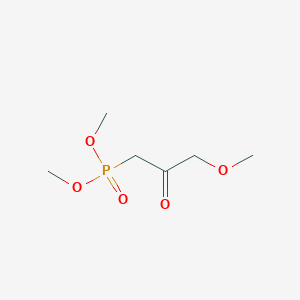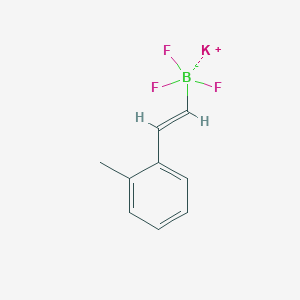
Potassium (E)-trifluoro(2-methylstyryl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-trifluoro(2-methylstyryl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the borate moiety in this compound makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(2-methylstyryl)borate typically involves the reaction of (E)-2-methylstyrylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-trifluoro(2-methylstyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
Potassium (E)-trifluoro(2-methylstyryl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Potassium (E)-trifluoro(2-methylstyryl)borate involves the interaction of the borate moiety with various molecular targets. The trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The borate group can coordinate with metal catalysts, facilitating catalytic cycles in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-Methylstyryl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains the trifluoroborate moiety but lacks the styryl group.
(E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids: Different core structure but similar functional groups.
Uniqueness
Potassium (E)-trifluoro(2-methylstyryl)borate is unique due to the combination of the trifluoromethyl group and the borate moiety, which imparts distinct reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C9H9BF3K |
|---|---|
Peso molecular |
224.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-(2-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-4-2-3-5-9(8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
Clave InChI |
WGYBQHHGFPVFKY-UHDJGPCESA-N |
SMILES isomérico |
[B-](/C=C/C1=CC=CC=C1C)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC=CC=C1C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


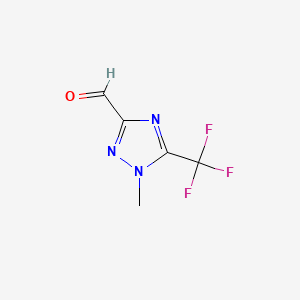
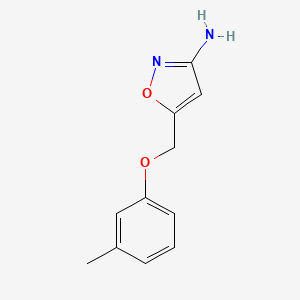

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
